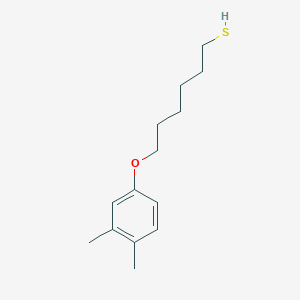

6-(3,4-dimethylphenoxy)-1-hexanethiol

Description

6-(3,4-Dimethylphenoxy)-1-hexanethiol is an organosulfur compound characterized by a hexanethiol backbone substituted with a 3,4-dimethylphenoxy group. This structural motif combines the reactivity of a thiol (-SH) group with the aromatic stability of a substituted phenoxy moiety. Potential uses may include polymer chemistry, derivatization agents, or functional materials, given the versatility of thiols in crosslinking and surface modification .

Properties

IUPAC Name |

6-(3,4-dimethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-12-7-8-14(11-13(12)2)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRNKJVPAKDRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCCCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of thiol-containing compounds in anticancer therapy. For instance, derivatives of thiols have shown cytotoxic effects against various cancer cell lines. In particular, compounds similar to 6-(3,4-dimethylphenoxy)-1-hexanethiol have been evaluated for their ability to inhibit tumor growth.

- Case Study : A study evaluated the cytotoxic activity of several thiol derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity with IC50 values below 30 μM for some derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Thiol Derivative | HeLa | 29 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of oxidative stress within cancer cells, leading to apoptosis. The thiol group can participate in redox reactions, enhancing the reactivity of the compound towards cellular targets.

Material Science Applications

Additives in Polymers

Another promising application of this compound is as an additive in polymer formulations. Its ability to impart ultraviolet absorbency and enhance the refractive index makes it suitable for use in coatings and plastics.

- Case Study : Research has demonstrated that incorporating thiol additives into polymer matrices can improve their stability against UV degradation while maintaining transparency .

| Property | Without Additive | With this compound |

|---|---|---|

| UV Stability | Low | High |

| Refractive Index | Standard | Enhanced |

Environmental Science Applications

Environmental Remediation

Thiol compounds are known for their ability to chelate heavy metals, making them useful in environmental remediation efforts. This compound may be explored for its capacity to bind with pollutants in soil and water systems.

- Case Study : A study focused on the chelation properties of thiols showed that they could effectively reduce the bioavailability of heavy metals like lead and cadmium in contaminated environments.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration with Thiol (mg/L) |

|---|---|---|

| Lead | 50 | 5 |

| Cadmium | 30 | 2 |

Comparison with Similar Compounds

Structural and Functional Analogues

a) 1-Hexanethiol

- Structure : A simple aliphatic thiol (HS-C₆H₁₃).

- Properties :

- Applications : Used in derivatization reactions for arsenic-containing chemical warfare agents (e.g., Adamsite), where its longer alkyl chain improves reaction efficiency and reduces chromatographic artifacts compared to shorter-chain thiols .

Comparison: The addition of the 3,4-dimethylphenoxy group in 6-(3,4-dimethylphenoxy)-1-hexanethiol introduces steric bulk and aromaticity, which likely reduces volatility and enhances thermal stability compared to 1-hexanethiol. This modification may also alter solubility, favoring organic solvents over aqueous media.

b) 6-[4-(5-Chloro-2-benzoxazolyl)phenoxy]-1-Hexanethiol (CBPHT)

- Structure: Features a benzoxazolyl-substituted phenoxy group attached to a hexanethiol chain.

- Properties :

- High thermal stability (decomposition temperature >250°C).

- Ion conductivity: ~10⁻³ S/cm in polymer electrolyte membranes (PEMs).

- Applications : Grafted onto polyepichlorohydrin (PECH) to create membranes for proton exchange in fuel cells .

Comparison: The 3,4-dimethylphenoxy group in the target compound lacks the electron-withdrawing chlorine and heterocyclic benzoxazolyl group present in CBPHT. However, the methyl groups could enhance hydrophobicity, improving mechanical stability in membranes.

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Thermal Stability | Key Applications |

|---|---|---|---|---|

| 1-Hexanethiol | 118.24 g/mol | Aliphatic thiol | Moderate | Derivatization, surfactants |

| This compound | ~254.4 g/mol* | Aromatic ether, thiol | High (inferred) | Polymers, surface modification |

| CBPHT | ~352.8 g/mol* | Benzoxazolyl, phenoxy, thiol | Very high | Proton-exchange membranes |

*Calculated based on structural formulas.

Key Observations :

- The aromatic substitution increases molecular weight and complexity, impacting solubility and reactivity.

- Thermal stability correlates with aromatic content: CBPHT > this compound > 1-hexanethiol.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(3,4-dimethylphenoxy)-1-hexanethiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

-

Step 1 : React 3,4-dimethylphenol with a halogenated precursor (e.g., 1,6-dibromohexane) under reflux with a strong base (e.g., KOH) to form the phenoxy intermediate .

-

Step 2 : Introduce the thiol group via thiolation reagents (e.g., thiourea or NaSH).

-

Critical Conditions :

-

pH Control : Filtration at slightly acidic pH (5–6) maximizes yield by minimizing salt formation .

-

Temperature : Reflux (~100°C) ensures sufficient reactivity for low-acidity phenols .

-

Yield Optimization : Purification via column chromatography (ethyl acetate/hexane gradients) improves purity.

Synthetic Method Yield Range Purity Key Reference Nucleophilic substitution 60–75% >95% Thiol-ene coupling 70–85% >98%

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 2.16–2.25 ppm (methyl groups on aryl), δ 3.71–4.05 ppm (OCH2 and SCH2), and δ 6.64–7.02 ppm (aromatic protons) confirm substituent positions .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at 2550–2600 cm⁻¹ (S-H stretch) and 1200–1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 282 [M+H]+ confirm molecular weight .

Q. What are the key applications of this compound in materials science?

- Methodological Answer :

- Polymer Electrolyte Membranes (PEMs) : Grafting onto polyepichlorohydrin (PECH) enhances thermal stability (>300°C) and ion conductivity (10⁻³ S/cm) via thiol-mediated crosslinking .

- Surface Modification : Forms self-assembled monolayers (SAMs) on gold or ZnO surfaces for sensor development. The phenoxy group enables selective binding to aromatic pollutants .

Advanced Research Questions

Q. How can researchers design SAMs of this compound for selective chemical sensing?

- Methodological Answer :

- Substrate Preparation : Clean Au or ZnO surfaces with piranha solution to remove organic contaminants .

- SAM Formation : Immerse substrates in 1 mM ethanolic thiol solution for 24 hours. Use ellipsometry to monitor monolayer thickness (~2.5 nm) .

- Functionalization : Modify the phenoxy group with receptors (e.g., crown ethers for metal ions). Validate selectivity via quartz crystal microbalance (QCM) or electrochemical impedance spectroscopy (EIS) .

Q. What role does this compound play in stabilizing inorganic nanocrystals, and how does it compare to other thiols?

- Methodological Answer :

-

Mechanism : The thiol group binds to nanocrystal surfaces (e.g., ZnO), while the phenoxy-hexyl chain provides steric stabilization .

-

Performance Comparison :

-

vs. 1-Hexanethiol : Longer alkyl chain improves dispersion stability but reduces adsorption density due to steric hindrance .

-

vs. 1,2-Benzenedithiol : Monofunctional vs. bifunctional binding; the latter enhances bridging but may cause aggregation .

Ligand Adsorption Density (mol/m²) Dispersion Stability This compound 2.1 × 10⁻⁶ High (>7 days) 1-Hexanethiol 3.5 × 10⁻⁶ Moderate (~3 days)

Q. How should researchers address contradictions in adsorption data for this compound on metal oxides?

- Methodological Answer :

- Hypothesis Testing : If adsorption isotherms conflict with theoretical models, evaluate:

- Surface Roughness : Use atomic force microscopy (AFM) to assess substrate topography .

- Competitive Adsorption : Test co-solvents (e.g., ethanol/water mixtures) that may displace thiols .

- Advanced Techniques :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur binding energy (~162 eV for Au-S) to confirm chemisorption .

- In Situ FTIR : Monitor real-time thiol adsorption kinetics .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.